Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
Overview
Description
Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C7H5F3N2O3 and its molecular weight is 222.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate, also known as methyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate, is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The primary targets of this compound are likely to be involved in neuroprotection and anti-inflammatory pathways . .
Mode of Action
It is suggested that the compound may interact with its targets to inhibit endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . This interaction could lead to promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
The compound is suggested to affect the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . These pathways play crucial roles in cell survival, inflammation, and immune responses. By inhibiting these pathways, the compound could potentially exert neuroprotective and anti-inflammatory effects .
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties in studies . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduced the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
methyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c1-15-5(13)3-2-11-6(14)12-4(3)7(8,9)10/h2H,1H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCKVJJFKYULAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)N=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653375 | |
Record name | Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886212-78-8 | |
Record name | Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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